N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C12H17NO2S2. It has an average mass of 271.399 Da and a monoisotopic mass of 271.070068 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiopyran ring (a six-membered ring with five carbon atoms and one sulfur atom), and an amide group (consisting of a carbonyl group (C=O) and a nitrogen atom). The thiopyran ring is tetrahydro-, meaning it contains four hydrogen atoms, and is also substituted with a methoxy group (O-CH3) .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 472.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. Its enthalpy of vaporization is 73.6±3.0 kJ/mol, and it has a flash point of 239.6±25.9 °C. The compound’s index of refraction is 1.588, and it has a molar refractivity of 73.4±0.4 cm3 .Scientific Research Applications
Antimicrobial Activity
Research on furan-2-carboxamide derivatives has shown significant antimicrobial properties. For instance, a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, demonstrated good antimicrobial activity against a range of microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi, suggesting potential for pharmacological and medical applications due to its noncovalent interactions and antimicrobial efficacy (Cakmak et al., 2022).
Synthesis of Novel Compounds
The synthesis and investigation of furan-3-carboxamides from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan followed by nucleophilic displacement, highlighted the potential for creating new series of compounds with antimicrobial properties. Preliminary in vitro assessments showed significant activity, suggesting the versatility of furan-carboxamide derivatives in drug development (Zanatta et al., 2007).
Inhibitors of Viral Infections
A novel series of furan-carboxamide derivatives were identified as potent inhibitors of the influenza A H5N1 virus. Through systematic structure–activity relationship studies, it was found that the 2,5-dimethyl-substituted heterocyclic moiety significantly influenced anti-influenza activity, demonstrating the potential of furan-carboxamide derivatives in antiviral research (Yongshi et al., 2017).
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-15-12(4-7-17-8-5-12)9-13-11(14)10-3-2-6-16-10/h2-3,6H,4-5,7-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJZATDMBQPKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.